Product packaging for BCN-PEG3-VC-PFP Ester(Cat. No.:)

BCN-PEG3-VC-PFP Ester

Cat. No.: B11832087
M. Wt: 819.8 g/mol
InChI Key: ODFSIYMVJDIAIS-COWKONOXSA-N
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Description

Evolution of Chemical Linker Design in Targeted Conjugates

The design of chemical linkers has undergone a significant evolution, particularly in the context of targeted therapies like antibody-drug conjugates (ADCs). Early ADC linkers faced challenges such as instability, leading to the premature release of the cytotoxic payload and off-target toxicity. abzena.com Over time, linker chemistry has advanced to create more stable and targeted delivery systems. abzena.com This evolution has led to the development of both cleavable and non-cleavable linkers. Cleavable linkers are designed to release the payload under specific conditions within the target cell, such as in the presence of certain enzymes or at a low pH. abzena.com In contrast, non-cleavable linkers release the drug upon the complete degradation of the antibody-drug conjugate within the cell. abzena.com The progression in linker technology also includes innovations like site-specific conjugation, which allows for a more uniform drug-to-antibody ratio (DAR) and better-defined conjugates. abzena.com

Overview of BCN-PEG3-VC-PFP Ester as a Bifunctional Bioconjugation Reagent

This compound is a prime example of a modern, modular bioconjugation linker. broadpharm.commedchemexpress.com It is a heterobifunctional reagent, meaning it has two different reactive ends, allowing for the sequential and controlled conjugation of two different molecules. biosynth.com This particular linker incorporates several key functional components:

BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azides in a type of reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.combroadpharm.comnih.gov This "click chemistry" reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. broadpharm.com

PEG3 (Triethylene glycol spacer): A short polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting conjugate. broadpharm.combiochempeg.comlumiprobe.com The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules. biochempeg.comaxispharm.com

VC (Valine-Citrulline): A dipeptide sequence that serves as a cleavage site for specific enzymes, primarily cathepsin B, which is often overexpressed in tumor cells. broadpharm.commdpi.comaacrjournals.org This enzymatic cleavage allows for the targeted release of the payload within the cancer cell. mdpi.comiris-biotech.de

PFP Ester (Pentafluorophenyl Ester): A highly reactive ester that readily couples with primary amines on biomolecules like antibodies. broadpharm.comthieme-connect.comnih.gov PFP esters are known for their high reactivity and relative stability to hydrolysis compared to other activated esters like NHS esters. thieme-connect.comrsc.orgrsc.org

This multi-component design makes this compound a versatile and powerful tool for constructing advanced bioconjugates, particularly antibody-drug conjugates for targeted cancer therapy. medchemexpress.com

Chemical and Physical Properties

The distinct molecular structure of this compound dictates its chemical and physical characteristics, which are crucial for its application in bioconjugation.

PropertyValueSource
Chemical Formula C37H50F5N5O10 biosynth.combroadpharm.com
Molecular Weight 819.8 g/mol biosynth.combroadpharm.com
CAS Number 2353409-45-5 biosynth.combroadpharm.com
Purity Typically ≥95% or 96% broadpharm.comcreative-biolabs.com
Solubility Soluble in organic solvents like DMSO, DCM, and DMF broadpharm.com
Storage Condition Recommended at -20°C broadpharm.comcreative-biolabs.com

Detailed Research Findings

Extensive research has been conducted on the individual components of this compound, providing a solid foundation for its use in bioconjugation.

BCN in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN moiety is a well-established reagent in SPAAC, a type of bioorthogonal chemistry. broadpharm.combroadpharm.com This reaction is highly efficient and specific, forming a stable triazole linkage with azide-functionalized molecules without the need for a toxic copper catalyst. broadpharm.comresearchgate.net This makes it ideal for use in living systems. broadpharm.com

Valine-Citrulline (VC) Linker Cleavage: The valine-citrulline dipeptide is a well-characterized substrate for the lysosomal protease cathepsin B. mdpi.comaacrjournals.orgiris-biotech.de Upon internalization of an ADC into a cancer cell, cathepsin B cleaves the linker between the valine and citrulline residues, triggering the release of the cytotoxic payload. mdpi.comencyclopedia.pub While stable in human plasma, VC linkers have shown some instability in mouse plasma due to the activity of carboxylesterase 1C. aacrjournals.orgnih.gov

Pentafluorophenyl (PFP) Esters for Amine-Reactive Conjugation: PFP esters are highly reactive towards primary amines, forming stable amide bonds. thieme-connect.comnih.gov They have been shown to be effective for protein conjugation and, in some cases, exhibit greater hydrolytic stability than the more commonly used N-hydroxysuccinimide (NHS) esters. thieme-connect.comrsc.orgrsc.org Interestingly, PFP esters have also been shown to provide a degree of site-selectivity in the labeling of native antibodies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H50F5N5O10 B11832087 BCN-PEG3-VC-PFP Ester

Properties

Molecular Formula

C37H50F5N5O10

Molecular Weight

819.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[[(2S)-2-[3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate

InChI

InChI=1S/C37H50F5N5O10/c1-21(2)32(34(49)46-25(10-7-12-44-36(43)51)35(50)57-33-30(41)28(39)27(38)29(40)31(33)42)47-26(48)11-14-53-16-18-55-19-17-54-15-13-45-37(52)56-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,32H,5-20H2,1-2H3,(H,45,52)(H,46,49)(H,47,48)(H3,43,44,51)/t22-,23+,24?,25-,32-/m0/s1

InChI Key

ODFSIYMVJDIAIS-COWKONOXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3

Origin of Product

United States

Bicyclononyne Bcn Moiety in Bioorthogonal Ligation Strategies

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction Kinetics and Mechanisms

The SPAAC reaction is a type of 1,3-dipolar cycloaddition where a cyclooctyne (B158145) reacts with an organic azide (B81097) to form a stable 1,2,3-triazole. nih.gov The key to this "click" reaction's success without a cytotoxic copper catalyst lies in the pre-distortion of the cyclooctyne's triple bond. acs.orgd-nb.info This inherent ring strain lowers the activation energy required to achieve the transition state geometry, allowing the reaction to proceed spontaneously at room temperature. nih.govd-nb.info

BCN, a bicyclo[6.1.0]nonyne, is a Cₛ symmetrical cyclooctyne derivative that exhibits excellent reaction kinetics in SPAAC. synaffix.combiochempeg.com Studies have shown that the fusion of a cyclopropane (B1198618) ring to the cyclooctyne core, as in BCN, leads to a significant rate enhancement compared to a simple cyclooctyne. synaffix.com The reaction rates for BCN are comparable to or better than many other cyclooctyne systems. synaffix.com For instance, the second-order rate constant for the reaction of endo-BCN with benzyl (B1604629) azide in an aqueous solvent mixture is approximately 0.29 M⁻¹s⁻¹. synaffix.com The kinetics of SPAAC reactions are influenced by factors such as the structure of the cyclooctyne, the nature of the azide, and the polarity of the solvent. synaffix.comresearchgate.net

Reaction Kinetics of Various Cyclooctynes with Benzyl Azide
CyclooctyneAbbreviationRate Constant (k₂) in M⁻¹s⁻¹Notes
BicyclononyneBCN0.1 - 0.3Rate varies with isomer (endo/exo) and solvent. synaffix.comresearchgate.net
DibenzocyclooctyneDIBO~0.1One of the most reactive systems, used for comparison. synaffix.comresearchgate.net
DibenzoazacyclooctyneDIBAC/DBCO~0.3 - 1.0Commonly used for intracellular experiments. researchgate.net
BiarylazacyclooctynoneBARAC>1.0Exhibits better kinetics but can be unstable. researchgate.net

Interestingly, while the structure of the cyclooctyne dramatically impacts reaction rates, BCN shows similar reactivity towards primary, secondary, and tertiary azides. nih.gov This is in contrast to more sterically demanding cyclooctynes like ADIBO, where the reactivity with tertiary azides drops significantly. nih.gov This consistent reactivity makes BCN a robust and predictable tool for various bioconjugation scenarios.

The high reactivity of strained alkynes like BCN in SPAAC reactions can be explained by the distortion/interaction model, also known as the activation strain model. nih.govresearchgate.net This model dissects the activation energy of a reaction into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the stabilizing energy released when the distorted reactants interact.

For cyclooctynes, the triple bond is already bent away from the ideal 180° linear geometry due to ring strain. rsc.org This pre-distortion means that less energy is required to reach the bent alkyne geometry of the transition state, resulting in a lower distortion energy compared to linear alkynes. nih.govd-nb.info Computational studies using Density Functional Theory (DFT) have confirmed this principle. researchgate.net The activation energies for phenyl azide addition to cycloalkynes decrease significantly as the ring size gets smaller and more strained. researchgate.net The enhanced reactivity of BCN is attributed to this reduced activation barrier, which is more influenced by the lower distortion energy needed to achieve the transition state than by the amount of strain released upon product formation. nih.govresearchgate.net

A critical requirement for any bioorthogonal reaction is that the participating functional groups remain inert to the vast array of molecules present in a biological system, such as amines, thiols, and hydroxyls. chempep.com The azide and alkyne groups used in SPAAC fulfill this requirement exceptionally well. mdpi.comnih.gov The azide group is small, stable, and generally non-reactive within cellular environments. nih.gov

BCN itself has demonstrated excellent biocompatibility. biochempeg.comconju-probe.com Experiments have shown that BCN-functionalized molecules can be used for labeling proteins and cell-surface glycans without disrupting cellular morphology or integrity. synaffix.com Furthermore, BCN is stable in the presence of biological nucleophiles like glutathione, a key factor for its use in intracellular environments. synaffix.com The copper-free nature of the SPAAC reaction using BCN is a major advantage for in vivo applications, as it avoids the cytotoxicity associated with the copper catalysts used in traditional "click chemistry" (CuAAC). biochempeg.comconju-probe.com This biocompatibility has enabled the use of BCN in a variety of live-cell imaging and labeling applications. synaffix.comacs.org

Regioselectivity and Chemo-orthogonal Integration in BCN-Mediated Bioconjugations

In a 1,3-dipolar cycloaddition, the azide can add to the alkyne in two different orientations, potentially leading to a mixture of regioisomers (1,4- and 1,5-substituted triazoles). While copper-catalyzed cycloadditions are highly regioselective, producing the 1,4-isomer, uncatalyzed SPAAC reactions often yield a mixture. acs.org For BCN, which is a symmetrical alkyne, the reaction with a simple azide like benzyl azide results in a single product, simplifying analysis. synaffix.com However, when using unsymmetrical cyclooctynes, a lack of regioselectivity can be observed. researchgate.net

The concept of chemo-orthogonality refers to the ability to perform multiple, distinct chemical reactions within the same system, with each reaction proceeding without interfering with the others. The predictable reactivity of BCN allows for its integration into such schemes. For example, the consistent reactivity of BCN with primary, secondary, and tertiary azides can be contrasted with the reactivity of a sterically hindered cyclooctyne like ADIBO, which reacts much slower with tertiary azides. nih.gov This difference in chemoselectivity can be exploited to achieve semi-orthogonal, dual-labeling of different molecules in the same pot using only SPAAC reactions. nih.gov Furthermore, the BCN-azide reaction is orthogonal to other bioorthogonal ligations, such as the inverse-electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), allowing for the simultaneous and specific labeling of multiple biological targets. nih.govru.nl

Advancements in BCN-Functionalized Reagents for Chemical Biology Applications

The robustness and reliability of the BCN moiety have led to the development of a wide array of BCN-functionalized reagents for diverse applications in chemical biology. nih.govsynaffix.com Initially synthesized from 1,5-cyclooctadiene, the BCN scaffold, often as BCN-ol (bicyclo[6.1.0]non-4-yn-9-ylmethanol), serves as a handle for attaching other molecules of interest. nih.govsynaffix.com

Recent advancements include the synthesis of oxidized analogues like BCN carboxylic acid. nih.gov Functionalization of BCN acid via amide bond formation yields derivatives that show superior stability compared to the more common carbamate (B1207046) linkages, which can be less stable in biological media over long periods. nih.govnih.gov This enhanced stability is crucial for designing molecular probes for applications requiring prolonged incubation. nih.gov BCN-containing linkers have also been designed for automated solid-phase synthesis, enabling the incorporation of the BCN handle into oligonucleotides for subsequent modification. nih.gov These functionalized reagents have been used to create BCN-biotin and BCN-fluorophore conjugates for labeling proteins, glycans, and DNA in living cells, as well as for assembling complex biomolecular structures like synthetic antibodies. synaffix.comacs.orgnih.gov

Polyethylene Glycol Peg3 Segment As a Hydrophilic Spacer in Bioconjugates

Influence of PEGylation on Conjugate Hydrophilicity and Aggregation Propensity

PEGylation, the covalent attachment of PEG chains, is a widely used strategy to enhance the water solubility of hydrophobic molecules and reduce the tendency of bioconjugates to aggregate. interchim.comthermofisher.comwikipedia.org The hydrophilic nature of the PEG3 spacer in BCN-PEG3-VC-PFP ester helps to counteract the hydrophobicity of the other components, such as the BCN group and the cytotoxic payload. broadpharm.com This increased hydrophilicity can prevent the formation of aggregates, which can be a significant issue with bioconjugates, and improves their stability in aqueous buffers. interchim.comresearchgate.net

Role of PEG Chain Length and Architecture in Modulating Bioconjugate Properties

The length and architecture of the PEG chain are crucial parameters that can be fine-tuned to optimize the properties of a bioconjugate. acs.orgacs.orgtandfonline.com While this compound contains a short PEG3 spacer, the principle of modulating properties through PEG chain length is well-established. Longer PEG chains generally lead to a greater increase in hydrodynamic size, which can prolong the circulation half-life of a bioconjugate by reducing renal clearance. wikipedia.org However, the optimal PEG length is often a balance between improved pharmacokinetics and maintaining the biological activity of the conjugated molecule. nih.govmdpi.comresearchgate.net The architecture of the PEG, whether linear or branched, can also impact properties such as immune shielding and viscosity. tandfonline.combiochempeg.com

PEGylation Strategies for Enhanced Bioconjugate Homogeneity and Stability

Table 2: Summary of Functional Groups in this compound

Functional GroupRole in Bioconjugation
Bicyclononyne (BCN) Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for attaching azide-modified molecules. medchemexpress.comgenelink.com
Valine-Citrulline (VC) Acts as an enzymatically cleavable linker, releasing the payload in the presence of cathepsin B. iris-biotech.detcichemicals.com
Pentafluorophenyl (PFP) Ester Reacts with amines to form stable amide bonds, allowing for conjugation to proteins like antibodies. precisepeg.combroadpharm.com
Polyethylene (B3416737) Glycol (PEG3) Serves as a hydrophilic spacer to improve solubility, reduce aggregation, and influence pharmacokinetic properties. interchim.combiochempeg.com

Valine Citrulline Vc Dipeptide As a Protease Cleavable Unit

Enzymatic Cleavage Mechanisms of Valine-Citrulline Linkages

The efficacy of the Valine-Citrulline linker is fundamentally dependent on its selective cleavage by intracellular proteases. This process is primarily mediated by lysosomal enzymes, while its stability in the extracellular environment is also a critical consideration.

The Valine-Citrulline dipeptide is specifically designed to be a substrate for lysosomal cysteine proteases, particularly Cathepsin B. broadpharm.comtargetmol.com Upon internalization of a bioconjugate containing the VC linker into a target cell via receptor-mediated endocytosis, it is transported to the lysosome. medchemexpress.com The acidic environment of the lysosome and the presence of highly active proteases facilitate the cleavage of the peptide bond.

Initially, it was believed that Cathepsin B was solely responsible for the cleavage of the Val-Cit linker. broadpharm.commedchemexpress.com Cathepsin B recognizes the citrulline residue at the P1 position and the valine at the P2 position, hydrolyzing the amide bond between citrulline and the adjacent component of the linker, often a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. Current time information in Barcelona, ES.ruixibiotech.com This cleavage initiates the release of the conjugated payload. cd-bioparticles.net

However, subsequent research, including gene knockout studies, has revealed that other lysosomal cathepsins also contribute to the cleavage of VC linkers. broadpharm.commedchemexpress.com Cathepsin S, Cathepsin L, and Cathepsin F have all been shown to be involved in the cleavage mechanism, indicating a broader sensitivity of the VC dipeptide to various lysosomal proteases. broadpharm.combroadpharm.com This redundancy in enzymatic cleavage can be advantageous, ensuring payload release even if the activity of a single cathepsin is diminished.

The substrate specificities of these cathepsins for different dipeptide sequences have been explored to optimize linker design. The table below summarizes the relative cleavage efficiencies of various cathepsins for the Val-Cit linker.

EnzymeRelative Cleavage Activity
Cathepsin B High
Cathepsin S Moderate
Cathepsin L Moderate
Cathepsin F Moderate

This table provides a qualitative summary of the involvement of different cathepsins in VC linker cleavage.

While the VC linker is designed for intracellular cleavage, its stability in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. cd-bioparticles.net Although generally stable in human plasma, studies have shown that the VC linker can be susceptible to cleavage by certain extracellular enzymes, particularly in preclinical animal models. medchemexpress.com

One such enzyme is Carboxylesterase 1C (Ces1C), which is present in the plasma of mice and rats. broadpharm.commedchemexpress.com Ces1C has been identified as the enzyme responsible for the extracellular hydrolysis of VC-based linkers in rodent plasma, which can complicate the preclinical evaluation of ADCs. broadpharm.comconju-probe.com This premature cleavage can reduce the efficacy of the bioconjugate by decreasing the amount of payload that reaches the target cells. conju-probe.com

Furthermore, human neutrophil elastase, a serine protease, has also been implicated in the premature cleavage of VC linkers. creative-biolabs.comprecisepeg.com This off-target cleavage is a potential concern as it could lead to adverse effects such as neutropenia. medchemexpress.compurepeg.com The distinct substrate preferences of these extracellular enzymes compared to the target intracellular cathepsins present a significant challenge in linker design. conju-probe.com

Design Principles for Tunable Proteolytic Release Kinetics from Bioconjugates

The rate of payload release from a bioconjugate is a critical parameter that can be modulated through rational linker design. biosynth.combroadpharm.com The primary goal is to achieve a balance between stability in circulation and rapid cleavage upon internalization into the target cell. cd-bioparticles.net Several design principles have been established to tune the proteolytic release kinetics of VC-containing linkers.

The steric hindrance around the cleavage site can also influence the rate of enzymatic cleavage. broadpharm.com Directly attaching the payload to the VC dipeptide can lead to less efficient payload release due to the payload's bulkiness, which may inhibit the binding of cathepsins to the linker. broadpharm.com The inclusion of spacers between the dipeptide and the payload can alleviate this steric hindrance and improve enzymatic access. broadpharm.com

Modifications to the amino acids within the dipeptide sequence itself can also tune the release kinetics. For instance, replacing the P1 citrulline with a more basic arginine residue has been shown to improve the cleavage rate by cathepsins. medchemexpress.com Conversely, replacing citrulline with a nonpolar amino acid like alanine can decrease plasma stability without significantly affecting cathepsin B-mediated release. medchemexpress.com

Strategies for Enhancing Linker Stability via Amino Acid Sequence Modifications

Given the susceptibility of the standard VC linker to certain extracellular enzymes, significant research has focused on enhancing its stability through amino acid sequence modifications. creative-biolabs.comprecisepeg.com The goal is to design linkers that are resistant to premature cleavage in the plasma without compromising their susceptibility to lysosomal cathepsins. conju-probe.com

A successful strategy has been the introduction of a third amino acid at the P3 position, immediately preceding the valine residue. conju-probe.com It was discovered that adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide significantly enhances the stability of the linker in mouse plasma. This modification protects the linker from cleavage by Ces1C.

The addition of the negatively charged glutamic acid residue is thought to disfavor binding to the active site of Ces1c, thereby preventing hydrolysis. Importantly, this modification does not negatively impact, and in some cases even enhances, the rate of cleavage by intracellular Cathepsin B. This allows for the uncoupling of extracellular stability from intracellular release, providing a wider therapeutic window. conju-probe.com

The table below illustrates the impact of P3 residue modification on linker stability in mouse plasma.

Linker SequenceP3 ResidueRelative Stability in Mouse Plasma
Val-Cit (VCit) NoneLow
Ser-Val-Cit (SVCit) SerineModerate
Glu-Val-Cit (EVCit) Glutamic AcidHigh
Asp-Val-Cit (DVCit) Aspartic AcidHigh
Lys-Val-Cit (KVCit) Lysine (B10760008)Very Low

Data synthesized from studies on linker modifications to improve stability.

Other modifications, such as the introduction of non-natural amino acids or peptidomimetic structures, are also being explored to improve linker stability and selectivity. These strategies aim to create novel linkers that are completely inert in circulation but are efficiently processed by a narrow range of intracellular proteases, thereby maximizing the therapeutic index of the bioconjugate.

Pentafluorophenyl Pfp Ester As an Activated Amine Reactive Functionality

Mechanism of Amidation with PFP Esters in Bioconjugation Reactions

The primary role of the PFP ester in bioconjugation is to form a stable amide bond with primary or secondary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the PFP ester. This is followed by the departure of the pentafluorophenol (B44920) leaving group, resulting in the formation of a stable amide linkage.

In some one-pot amidation procedures, it has been proposed that the reaction may proceed through the in situ generation of an acyl fluoride (B91410) intermediate, which then readily reacts with the amine. nih.govntd-network.orgacs.org This mechanism underscores the high reactivity of the activated PFP ester system under mild conditions.

Chemo- and Site-Selectivity in Lysine Bioconjugation using PFP Esters

A significant advantage of using PFP esters in bioconjugation is the potential for achieving chemo- and site-selectivity, particularly in the modification of lysine residues on antibodies. While lysine is an abundant amino acid, leading to potential heterogeneity with other reagents, PFP esters have demonstrated preferential reactivity with specific lysine residues. nih.govrsc.orgresearchgate.net

This selectivity is not primarily attributed to the pKa of the target lysine or binding of the PFP moiety to adjacent residues. Instead, research suggests a kinetic origin for this selectivity. nih.govresearchgate.net Neighboring amino acid residues, such as histidine and aspartic acid, can stabilize the transition state of the PFP ester-lysine ligation, thereby accelerating the reaction rate at a specific site. nih.govresearchgate.net This has been notably observed with the lysine residue K188 in the constant region of the kappa light chain of antibodies. nih.gov This inherent selectivity allows for the development of more homogeneous and well-defined bioconjugates. nih.govrsc.orgresearchgate.net

Comparative Analysis of PFP Esters with Other Activated Esters (e.g., N-Hydroxysuccinimide Esters)

PFP esters are often compared to other activated esters, most commonly N-Hydroxysuccinimide (NHS) esters. The key distinction lies in their hydrolytic stability. PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters. researchgate.netbroadpharm.com This enhanced stability leads to more efficient conjugation reactions, as the PFP ester remains reactive for a longer duration, allowing for higher yields of the desired bioconjugate. broadpharm.com

While both PFP and NHS esters react with amines to form stable amide bonds, the kinetic and stability profiles differ. The higher stability of PFP esters provides a wider window for the conjugation reaction to occur. However, PFP esters are generally more hydrophobic than their NHS counterparts. researchgate.net The optimal pH for conjugation with PFP esters is also slightly higher than that for NHS esters. researchgate.netechemi.com

Table 1: Comparative Properties of PFP and NHS Esters in Bioconjugation

Feature PFP Esters NHS Esters
Hydrolytic Stability Higher Lower
Reaction Efficiency Generally higher due to lower hydrolysis Can be lower, especially at higher pH
Optimal Reaction pH 7.2 - 8.5 ~7.0 - 8.0
Hydrophobicity More hydrophobic Less hydrophobic
Byproduct Pentafluorophenol N-Hydroxysuccinimide

Advanced Bioconjugation Applications of Bcn Peg3 Vc Pfp Ester

Precision Bioconjugation via Orthogonal and Chemoselective Reaction Pathways

A key advantage of BCN-PEG3-VC-PFP Ester lies in its two distinct reactive handles that facilitate orthogonal and chemoselective ligations. This allows for the sequential or simultaneous attachment of different molecular entities to a central scaffold without cross-reactivity. The PFP ester is an amine-reactive group, while the BCN group partakes in strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry." medchemexpress.combiosynth.com

The PFP ester is highly reactive toward primary and secondary amines, forming stable amide bonds. medchemexpress.com This reactivity is often exploited for the initial conjugation of the linker to a biomolecule, such as a cytotoxic drug, that bears a free amine group. The BCN moiety, a strained alkyne, reacts specifically and efficiently with azide-functionalized molecules, even in complex biological environments, without the need for a copper catalyst which can be toxic to living systems. medchemexpress.com

The orthogonality of these two reaction pathways is crucial for the precise construction of complex bioconjugates. For instance, a payload can first be attached to the linker via the PFP ester. Subsequently, the resulting payload-linker construct, now bearing a reactive BCN group, can be conjugated to an azide-modified antibody. This stepwise approach ensures that each conjugation step is highly specific and efficient, minimizing the formation of undesirable byproducts.

The chemoselectivity of these reactions ensures that they proceed with high fidelity in the presence of other functional groups typically found on proteins and other biomolecules. This precision is paramount for creating well-defined bioconjugates with predictable properties and functions.

Table 1: Orthogonal Reaction Capabilities of this compound

Reactive Group Target Functional Group Reaction Type Key Features
PFP Ester Primary/Secondary Amines (-NH2) Acylation High reactivity, forms stable amide bonds
BCN (Bicyclo[6.1.0]nonyne) Azides (-N3) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Bioorthogonal, copper-free, high efficiency

Design and Construction of Homogeneous Multi-functional Bioconjugates

The pursuit of homogeneity is a central theme in the development of next-generation biotherapeutics like ADCs. Homogeneous ADCs, characterized by a uniform drug-to-antibody ratio (DAR) and specific conjugation sites, exhibit improved pharmacokinetic profiles and a wider therapeutic window compared to their heterogeneous counterparts. nih.gov this compound is instrumental in achieving this homogeneity.

Site-specific modification of an antibody, for instance, by introducing an azide (B81097) group at a defined location, allows for the precise attachment of the BCN-functionalized linker-payload construct. This results in an ADC with a well-defined DAR, a critical parameter influencing both efficacy and toxicity. mdpi.com For example, enzymatic methods can be employed to introduce a specific number of azide handles onto an antibody, which then serve as precise docking points for the this compound linker-payload complex.

The structure of the linker itself contributes to the functionality of the final bioconjugate. The hydrophilic PEG3 spacer enhances the solubility and bioavailability of the ADC, mitigating potential aggregation issues often associated with hydrophobic payloads. medchemexpress.com The valine-citrulline dipeptide is designed to be stable in the bloodstream but is efficiently cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells. medchemexpress.comruixibiotech.com This ensures that the cytotoxic payload is released preferentially at the target site, minimizing off-target toxicity.

The ability to create multi-functional bioconjugates is another significant application. By leveraging the orthogonal reactivity of the linker, it is possible to attach two different payloads to a single antibody, creating dual-payload ADCs. nih.gov This approach can be used to deliver synergistic drug combinations to cancer cells, potentially overcoming drug resistance mechanisms.

Table 2: Representative Drug-to-Antibody Ratio (DAR) Analysis of a Homogeneous ADC

Analytical Method Result Interpretation
Hydrophobic Interaction Chromatography (HIC) Single, sharp peak Indicates a homogeneous population of ADC molecules with a uniform DAR.
Mass Spectrometry (MS) Deconvoluted mass consistent with the antibody plus a specific number of linker-payloads Confirms the precise mass of the ADC and validates the intended DAR.

Research Paradigms in Targeted Molecular Delivery Systems

This compound is a cornerstone in the modern paradigm of targeted molecular delivery, most notably in the design of ADCs. The fundamental concept of an ADC is to utilize the high specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby sparing healthy tissues.

The construction of an ADC using this linker typically involves a two-step process. First, the PFP ester end of the linker is reacted with an amine-containing cytotoxic drug. Second, the resulting BCN-functionalized drug-linker conjugate is attached to an azide-modified antibody that targets a tumor-specific antigen.

Once administered, the resulting ADC circulates in the bloodstream until it encounters and binds to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell, typically through receptor-mediated endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker. ruixibiotech.com This cleavage releases the active cytotoxic payload, which can then exert its cell-killing effect.

This targeted delivery strategy significantly enhances the therapeutic index of the cytotoxic drug, allowing for the use of highly potent agents that would be too toxic for systemic administration. The cleavable nature of the VC linker is a critical design feature that ensures the payload remains inactive and attached to the antibody until it reaches the intracellular environment of the target cell.

Table 3: Components of a Targeted ADC System Utilizing this compound

Component Function
Monoclonal Antibody Provides specificity for a tumor-associated antigen.
This compound Covalently links the antibody and the payload, controlling stability and release.
Cytotoxic Payload Induces apoptosis or cell death upon release inside the cancer cell.
Tumor-Associated Antigen A cell-surface receptor that is overexpressed on cancer cells and serves as the target for the ADC.

Development of Novel Molecular Probes and Advanced Bioimaging Agents

The principles of bioconjugation enabled by this compound extend beyond therapeutic applications to the development of sophisticated molecular probes and bioimaging agents. The ability to precisely attach reporter molecules, such as fluorescent dyes or radioisotopes, to targeting moieties like antibodies or peptides opens up new avenues for diagnostics and in vivo imaging.

For example, a fluorescent dye with a free amine group can be conjugated to the PFP ester of the linker. The resulting BCN-functionalized fluorescent probe can then be attached to an azide-modified biomolecule of interest, allowing for its visualization and tracking in living cells or organisms. This approach is valuable for studying protein trafficking, receptor dynamics, and other cellular processes.

Similarly, for applications in nuclear medicine, such as positron emission tomography (PET), a chelating agent capable of sequestering a radioisotope can be attached to the linker. This allows for the creation of targeted radiopharmaceuticals for non-invasive imaging of tumors or other disease sites. The site-specific conjugation methods facilitated by this linker ensure the production of well-defined imaging agents with reproducible properties.

The heterobifunctional nature of this compound allows for the construction of dual-modality imaging probes. For instance, a single targeting molecule could be labeled with both a fluorescent dye and a PET imaging agent, enabling correlative imaging across different scales, from the cellular level to the whole-body level.

Table 4: Potential Applications in Molecular Probes and Bioimaging

Application Reporter Molecule Targeting Moiety Research Goal
Fluorescence Microscopy Fluorescent Dye (e.g., FITC, AF488) Antibody, Peptide, or Small Molecule Visualize the localization and dynamics of biomolecules in living cells.
PET Imaging Radioisotope Chelator (e.g., DOTA) Antibody or Antibody Fragment Non-invasively image and quantify target expression in vivo for diagnostics.
Dual-Modality Imaging Fluorescent Dye and Radioisotope Chelator Antibody or Nanoparticle Correlate whole-body imaging data with cellular-level observations.

Analytical Characterization of Bcn Peg3 Vc Pfp Ester Conjugates

Spectroscopic Methodologies for Conjugation Confirmation and Quantitation

Spectroscopic techniques are fundamental in verifying the covalent attachment of the drug-linker moiety to the antibody and in quantifying the average number of drugs per antibody, known as the drug-to-antibody ratio (DAR).

Mass spectrometry is an indispensable tool for the characterization of ADCs, providing precise molecular weight (MW) data that confirms conjugation and allows for the determination of the DAR distribution. nih.gov Analysis is typically performed on multiple levels, from the intact conjugate down to its subunits.

Intact Mass Analysis: Analysis of the intact ADC, often under native conditions using techniques like size-exclusion chromatography coupled to MS (SEC-MS), provides the molecular weight of the entire glycoprotein (B1211001) conjugate. nih.govwaters.com The resulting mass spectrum shows a distribution of species corresponding to the antibody conjugated with zero, one, two, or more drug-linker moieties. The mass shift between peaks corresponds to the mass of the BCN-PEG3-VC-payload moiety. The average DAR can be calculated from the weighted average of this distribution. sterlingpharmasolutions.com

Subunit Mass Analysis: To achieve higher resolution and greater accuracy, the ADC is often fragmented into its subunits. For a typical IgG1 antibody, this involves reduction of the interchain disulfide bonds to yield light chains (LC) and heavy chains (HC). These subunits are then analyzed by liquid chromatography-mass spectrometry (LC-MS). researchgate.net This "middle-up" approach allows for the unambiguous determination of drug load on each chain, providing a more detailed picture of the conjugation profile. For a site-specific conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC) using the BCN group, this method confirms the exact location and stoichiometry of the conjugation. nih.gov

Table 1: Representative Intact Mass Spectrometry Data for a BCN-PEG3-VC-Drug Conjugate

Species DetectedMeasured Molecular Weight (Da)Calculated Drug-to-Antibody Ratio (DAR)Relative Abundance (%)
Unconjugated Antibody (DAR 0)148,05005.2
DAR 1149,025120.5
DAR 2150,000248.6
DAR 3150,975320.1
DAR 4151,95045.6
Average DAR 2.0
Note: This table is interactive and contains representative data. The mass of the drug-linker is assumed to be ~975 Da.

Chromatographic methods are the cornerstone for assessing the purity, homogeneity, and aggregation state of the ADC population. nih.gov The choice of technique depends on the specific properties of the conjugate and the information required.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is the primary method for quantifying high-molecular-weight species (aggregates) and fragments. creative-biolabs.comshimadzu.com Maintaining a low level of aggregation is critical for ADC therapeutics. SEC is performed under non-denaturing conditions, preserving the native structure of the conjugate. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity under denaturing conditions. It is highly effective for subunit analysis, capable of separating unconjugated light and heavy chains from their drug-conjugated counterparts. lcms.cz This allows for an orthogonal method of DAR calculation and purity assessment.

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on surface hydrophobicity under non-denaturing conditions. cellmosaic.com The conjugation of a drug-linker moiety typically increases the hydrophobicity of the antibody. HIC can resolve species with different numbers of conjugated drugs, making it a powerful tool for determining the DAR distribution and assessing the homogeneity of the ADC. mdpi.comthermofisher.com The resulting chromatogram will show a series of peaks, with retention time increasing with the DAR value. lcms.cz

Table 2: Comparison of Chromatographic Techniques for ADC Analysis

TechniquePrinciple of SeparationKey Information ProvidedConditions
SEC-HPLC Hydrodynamic SizeAggregates, Fragments, Monomer PurityNative
RP-HPLC HydrophobicityDAR (Subunit), Purity, Isomer SeparationDenaturing
HIC-HPLC Surface HydrophobicityDAR Distribution, HomogeneityNative
Note: This is an interactive table summarizing the primary applications of each technique.

Enzymatic Assays for Cleavage Kinetics and Linker Stability Evaluation

The BCN-PEG3-VC-PFP ester linker contains a valine-citrulline (Val-Cit) dipeptide, which is designed to be cleaved by lysosomal proteases, such as cathepsin B, upon internalization into target cells. Enzymatic assays are essential to confirm this specific cleavage and to assess the linker's stability in circulation. cam.ac.uk

Cleavage Kinetics: To determine the rate of payload release, the ADC is incubated with purified cathepsin B in a buffer mimicking the lysosomal environment (e.g., pH 5.5). acs.orgacs.org Samples are taken at various time points, and the reaction is quenched. The amount of released payload is then quantified, typically by RP-HPLC or LC-MS. researchgate.net These studies confirm that the linker is susceptible to enzymatic cleavage as intended.

Linker Stability: A critical attribute for any ADC is the stability of the linker in systemic circulation to prevent premature drug release and off-target toxicity. nih.gov Stability is assessed by incubating the ADC in plasma (human, mouse, rat) at 37°C for an extended period (e.g., 7-28 days). nih.govacs.org Aliquots are analyzed over time to measure the amount of intact ADC remaining and to detect any released payload. sterlingpharmasolutions.com The Val-Cit linker is generally stable in human plasma but can show susceptibility to cleavage by certain carboxylesterases in rodent plasma, a crucial consideration for preclinical model selection. nih.govnih.gov

Table 3: Representative Data from a Cathepsin B Cleavage Assay

Incubation Time (minutes)% ADC Cleaved% Payload Released
000
153534
306261
608584
1209897
Note: This table is interactive and shows typical cleavage kinetics for a Val-Cit linker.

Advanced Characterization for Structural Integrity and Functional Validation

Beyond confirming conjugation and purity, advanced analytical methods are employed to ensure that the conjugation process has not compromised the antibody's structure or its biological function.

Structural Integrity: Techniques such as circular dichroism (CD) and differential scanning calorimetry (DSC) can be used to assess the secondary and tertiary structure and thermal stability of the ADC compared to the unconjugated antibody. Significant changes could indicate that the conjugation process has induced unfolding or destabilization. Peptide mapping by LC-MS/MS after enzymatic digestion (e.g., with trypsin) is also performed to confirm the primary amino acid sequence and to verify that no unintended modifications occurred during conjugation. researchgate.net

Functional Validation: The ultimate goal of an ADC is to bind to its target antigen on a cancer cell. Therefore, functional validation is paramount. Enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) are commonly used to measure the binding affinity of the ADC to its target antigen. The results are compared to the unmodified antibody to ensure that the conjugation, mediated by the BCN-PEG3 moiety, has not sterically hindered the antigen-binding sites. Cell-based cytotoxicity assays are then performed on antigen-positive and antigen-negative cell lines to confirm the target-specific killing activity of the ADC after payload release.

Future Perspectives and Emerging Research Directions

Integration with Novel Bioorthogonal and Cleavage Chemistries

The future utility of linkers like BCN-PEG3-VC-PFP Ester will be significantly enhanced by their integration with a broader array of bioorthogonal and cleavage chemistries, moving beyond the well-established strain-promoted azide-alkyne cycloaddition (SPAAC) and cathepsin B-mediated cleavage.

The BCN group, while highly effective in SPAAC reactions, is also being explored in other bioorthogonal contexts. ru.nlresearchgate.net Research into tuning the reactivity of cyclooctynes through steric and electronic modifications may lead to BCN variants with faster reaction kinetics or orthogonality to other click chemistry reactions. researchgate.net This could enable the simultaneous or sequential labeling of multiple biomolecules in a single system. researchgate.net For instance, a BCN-containing linker could be designed to react selectively with a specific azide (B81097) in the presence of other click-compatible functional groups, allowing for the construction of more complex bioconjugates. Furthermore, the development of novel bioorthogonal pairs, such as those involving tetrazine ligations or photo-click reactions, could be integrated with the BCN moiety to create multi-responsive linkers. acs.org

The Val-Cit dipeptide is a well-established cleavage site for the lysosomal protease cathepsin B. iris-biotech.de However, its susceptibility to other proteases and potential for premature cleavage in some preclinical models have prompted the search for alternative cleavage strategies. researchgate.net Future iterations of this compound could incorporate novel enzyme-cleavable motifs that respond to proteases more specifically overexpressed in the tumor microenvironment. nih.gov Examples of emerging cleavable linkers include those sensitive to legumain, β-glucuronidase, or phosphatases, which are also upregulated in many cancers. mdpi.com Additionally, non-enzymatic cleavage mechanisms are gaining traction. These include linkers that are cleaved in response to the reductive environment of the cell (e.g., disulfide bonds), acidic pH found in endosomes and lysosomes, or external stimuli like light. The integration of such triggers would provide greater control over payload release, potentially improving the therapeutic index of ADCs. A "tandem-cleavage" approach, where two sequential enzymatic steps are required for payload release, could also enhance in vivo stability and tolerability. acs.org

Application in Next-Generation Molecular Assemblies and Sensor Development

The unique properties of the this compound's components position it as a valuable building block for the construction of sophisticated molecular assemblies and the development of sensitive biosensors.

The PEG component of the linker imparts hydrophilicity and biocompatibility, properties that are highly desirable in the formation of self-assembled nanomaterials such as micelles, nanoparticles, and hydrogels. nih.govrsc.org By conjugating this compound to lipids or polymers, stimuli-responsive drug delivery systems can be designed. For example, a self-assembled nanoparticle could be engineered to release its cargo upon encountering the acidic and high-glutathione environment of a tumor, leveraging both a pH-sensitive component and a disulfide-based cleavage mechanism integrated into the linker. nih.gov The BCN group provides a convenient handle for the surface functionalization of these assemblies with targeting ligands, imaging agents, or other functional molecules through SPAAC. acs.org

In the field of biosensor development, the BCN moiety can be used to immobilize the linker onto a sensor surface, such as a carbon nanotube field-effect transistor (FET) or a graphene-based sensor. nih.govnih.govmdpi.com The PFP ester can then be used to attach a capture molecule, such as an antibody or an aptamer, specific for a particular analyte. The Val-Cit linker could be engineered to be cleaved upon the binding of the target analyte, leading to a measurable signal change. For instance, a biosensor for a specific protease could be designed where the cleavage of the Val-Cit linker releases a fluorescent reporter, allowing for sensitive detection of enzymatic activity. The modularity of the this compound allows for the straightforward substitution of its components to create sensors for a wide range of biological targets. researchgate.net

Computational Modeling and Predictive Design for Optimized Linker Performance

The complexity of bioconjugate behavior in biological systems necessitates the use of computational tools to predict and optimize linker performance. Computational modeling and machine learning are poised to play a pivotal role in the future design of linkers like this compound.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of each component in BCN-PEG3-VC-PFP Ester for antibody-drug conjugate (ADC) design?

  • The compound comprises:

  • BCN group : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation with azide-functionalized biomolecules .
  • PEG3 spacer : Enhances solubility and reduces steric hindrance during conjugation .
  • Val-Cit dipeptide : A protease-cleavable linker, selectively hydrolyzed by cathepsin B in lysosomes to release payloads .
  • PFP ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds, enabling covalent attachment to targeting moieties .
    • Methodological Insight : Use MALDI-TOF or LC-MS to confirm conjugation efficiency and validate linker integrity post-reaction .

Q. How does the protease sensitivity of the Val-Cit linker influence payload release kinetics in different cellular models?

  • The Val-Cit sequence is cleaved by cathepsin B, which is overexpressed in lysosomes of cancer cells. To assess release kinetics:

  • Perform in vitro assays using fluorogenic substrates (e.g., FRET-based probes) in cell lysates .
  • Compare release rates across cell lines with varying cathepsin B activity (e.g., HeLa vs. HEK293) to validate selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound conjugation to minimize side reactions (e.g., hydrolysis of PFP ester)?

  • Experimental Design :

  • Use Taguchi orthogonal arrays to test variables: pH (6.5–8.5), temperature (4–25°C), and molar ratio (1:1–1:5 linker-to-amine) .
  • Prioritize catalyst-free conditions to avoid interference with BCN-azide cycloaddition .
    • Data Analysis : Apply ANOVA to identify statistically significant parameters affecting yield. For example, pH >7.5 accelerates PFP ester hydrolysis, reducing conjugation efficiency .

Q. How can contradictory data on ADC stability in serum be resolved when using this compound?

  • Hypothesis-Driven Workflow :

  • Step 1 : Verify linker integrity via HPLC post-incubation in serum at 37°C for 0–72 hours .
  • Step 2 : Quantify free payload release using LC-MS/MS to distinguish enzymatic cleavage from nonspecific degradation .
    • Troubleshooting : If stability varies between studies, compare serum sources (e.g., human vs. fetal bovine) and protease inhibitor use .

Q. What strategies mitigate aggregation of this compound-based ADCs during formulation?

  • Methodological Approaches :

  • Introduce lyoprotectants (e.g., trehalose) during freeze-drying to stabilize tertiary structure .
  • Optimize PEG3 chain length or substitute with hydrophilic spacers (e.g., polysarcosine) to enhance solubility .
    • Analytical Validation : Use dynamic light scattering (DLS) to monitor particle size distribution during storage .

Experimental Design and Data Interpretation

Q. How do researchers design orthogonal assays to validate the specificity of BCN-azide conjugation in complex biological matrices?

  • Multimodal Validation :

  • Fluorescence quenching : Label BCN with Cy3 and azide with Cy5; confirm FRET signal loss post-conjugation .
  • Click chemistry controls : Use azide-free matrices to rule out nonspecific binding .
    • Statistical Rigor : Report signal-to-noise ratios (S/N) ≥10 to ensure assay robustness .

Q. What computational tools predict the steric effects of PEG3 spacers on ADC binding affinity?

  • In Silico Workflow :

  • Model linker flexibility using molecular dynamics (MD) simulations (e.g., GROMACS) .
  • Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD) of ADCs with/without PEG3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.